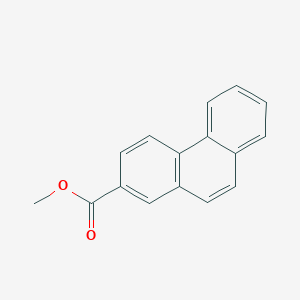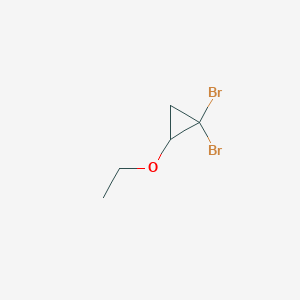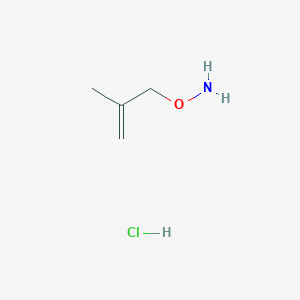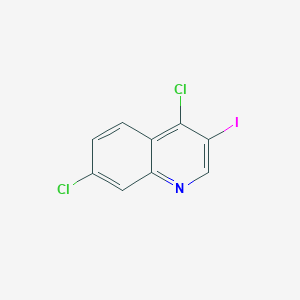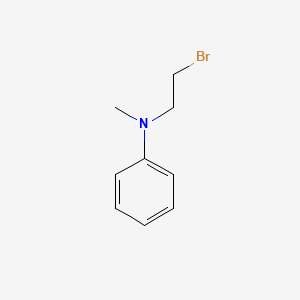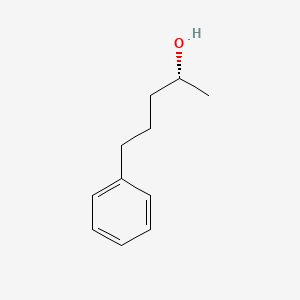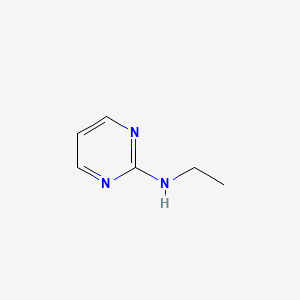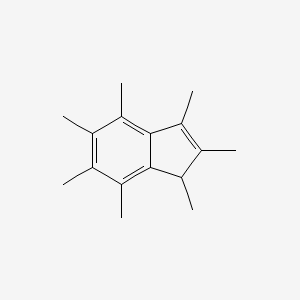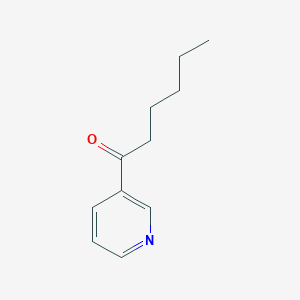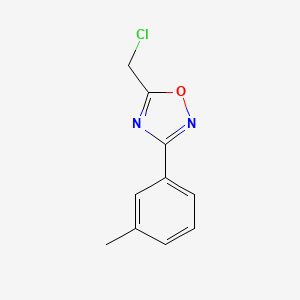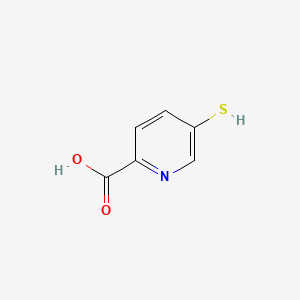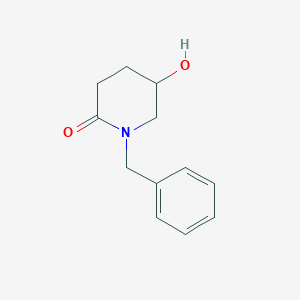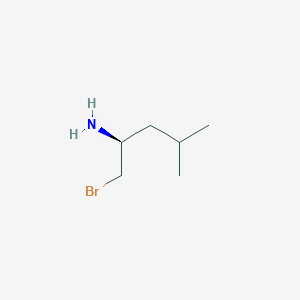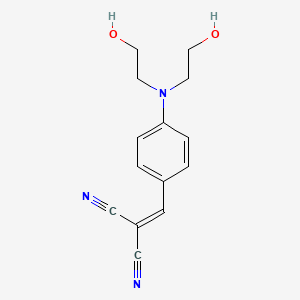
4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline
Overview
Description
4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline: is a chemical compound with the molecular formula C15H14N4O2 It is known for its unique structure, which includes a bis(2-hydroxyethyl)amino group attached to a phenyl ring, and a propanedinitrile moiety
Mechanism of Action
Target of Action
The primary target of 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline is actin . Actin is a protein that forms microfilaments, which are key components of the cell’s cytoskeleton. It plays a crucial role in maintaining cell shape, enabling cell movement, and facilitating cellular processes such as division and contraction .
Mode of Action
The compound interacts with its target through a process known as intramolecular rotation . This process is influenced by the compound’s aggregation-induced emission (AIE) properties . The compound exhibits typical AIE properties due to restricted intramolecular rotation (RIR) and excited-state intramolecular proton transfer (ESIPT) processes .
Biochemical Pathways
The compound affects the fluorescence yield of actin, which is determined by the freedom of intramolecular rotation . When the compound is added to an actin solution, its fluorescence intensity increases as the actin molecule transforms from G-actin (globular) to F-actin (filamentous) . This transformation is a key part of the actin polymerization-depolymerization cycle, which is fundamental to actin’s role in cellular processes .
Result of Action
The compound’s interaction with actin results in changes in the fluorescence intensity of the actin solution . This change can be used to monitor the transformation of G-actin to F-actin , providing a valuable tool for studying actin dynamics and the various cellular processes that involve actin.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and light. For instance, the conversion rate from its irradiated form to its initial form is controllable by temperature and long-wavelength light irradiation . This property makes it suitable for photo-patterning materials with erasable properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline typically involves the reaction of 4-(bis(2-hydroxyethyl)amino)benzaldehyde with malononitrile. The reaction is carried out under basic conditions, often using a base such as sodium ethoxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline can undergo oxidation reactions, particularly at the bis(2-hydroxyethyl)amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting the nitrile groups.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where the bis(2-hydroxyethyl)amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Conversion to amines or other reduced forms.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of dyes and pigments.
- Employed in the development of novel organic materials with specific electronic properties.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structural features.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
- Evaluated for its ability to modulate biological pathways and cellular processes.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the formulation of advanced materials with specific functional properties.
Comparison with Similar Compounds
- 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline
- 4-(2,2-Dicyanovinyl)-N-dimethylaminoaniline
- 4-(2,2-Dicyanovinyl)-N-methyl-N-phenylaniline
Comparison:
- Structural Differences: While similar compounds may share the dicyanovinyl group, the substituents on the phenyl ring and the nature of the amino groups can vary, leading to differences in chemical reactivity and biological activity.
- Unique Properties: this compound is unique due to the presence of the bis(2-hydroxyethyl)amino group, which imparts specific solubility and reactivity characteristics.
- Applications: The unique structure of this compound makes it suitable for applications that require specific interactions with biological molecules or the formation of advanced materials.
Properties
IUPAC Name |
2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-10-13(11-16)9-12-1-3-14(4-2-12)17(5-7-18)6-8-19/h1-4,9,18-19H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBYVNMREDBMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493535 | |
| Record name | ({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63619-34-1 | |
| Record name | ({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


